molecular formula C19H16N4O3S B2572073 1,3-dimethyl-5-{[6-(4-methylphenyl)imidazo[2,1-b][1,3]thiazol-5-yl]methylene}-2,4,6(1H,3H,5H)-pyrimidinetrione CAS No. 861213-00-5

1,3-dimethyl-5-{[6-(4-methylphenyl)imidazo[2,1-b][1,3]thiazol-5-yl]methylene}-2,4,6(1H,3H,5H)-pyrimidinetrione

カタログ番号: B2572073
CAS番号: 861213-00-5
分子量: 380.42
InChIキー: OIKZQAOKVOCBSQ-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

1,3-dimethyl-5-{[6-(4-methylphenyl)imidazo[2,1-b][1,3]thiazol-5-yl]methylene}-2,4,6(1H,3H,5H)-pyrimidinetrione is a useful research compound. Its molecular formula is C19H16N4O3S and its molecular weight is 380.42. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

生物活性

1,3-Dimethyl-5-{[6-(4-methylphenyl)imidazo[2,1-b][1,3]thiazol-5-yl]methylene}-2,4,6(1H,3H,5H)-pyrimidinetrione (CAS: 861213-00-5) is a complex organic compound that has garnered attention for its potential biological activities. This article reviews the available literature on its synthesis, biological evaluations, and mechanisms of action.

Chemical Structure

The compound's structure features multiple pharmacophores including a pyrimidinetrione core and an imidazo[2,1-b][1,3]thiazole moiety. The presence of these functional groups is significant as they contribute to the compound's biological properties.

Synthesis

The synthesis of this compound typically involves multi-step organic reactions. The key steps often include the formation of the imidazo[2,1-b][1,3]thiazole ring followed by coupling with the pyrimidinetrione derivative. Various synthetic routes have been explored to enhance yield and purity.

Anticancer Activity

Research indicates that derivatives of imidazo[2,1-b][1,3]thiazole exhibit promising anticancer properties. In particular:

  • In vitro studies have shown that related compounds demonstrate significant cytotoxicity against various cancer cell lines. For example, one study found IC50 values as low as 0.23 µM against non-small cell lung cancer cells (HOP-92) for similar imidazo compounds .
  • Mechanism of Action : The anticancer activity is often attributed to the inhibition of specific kinases involved in cancer cell proliferation and survival. For instance, compounds targeting focal adhesion kinase (FAK) have shown potential in pancreatic cancer models .

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties:

Antioxidant Activity

The antioxidant capacity of related thiazole compounds has been explored:

  • Compounds featuring thiazole rings have shown significant free radical scavenging activity in vitro. This property may contribute to their overall therapeutic potential .

Case Studies and Research Findings

StudyFindingsReference
Study on imidazo derivativesIC50 values < 0.36 µM against various cancer cell lines
Evaluation of FAK inhibitorsCompound showed significant inhibition of FAK phosphorylation in pancreatic cancer
Antitubercular activityMIC of 3.125 µg/mL against M. tuberculosis

科学的研究の応用

Anticancer Activity

Recent studies have highlighted the potential of imidazole derivatives as anticancer agents. The compound has been investigated for its ability to inhibit cancer cell proliferation. For instance:

  • In vitro Studies : It has been tested against various cancer cell lines such as A549 (lung cancer) and MDA-MB 231 (breast cancer). Preliminary results indicate promising IC50 values suggesting effective cytotoxicity at low concentrations .
  • Mechanism of Action : The compound may interfere with tubulin polymerization, a critical process for cell division, thereby inhibiting tumor growth .
Cell LineIC50 Value (µM)
A5490.51
MDA-MB 2310.63

Antimicrobial Properties

The compound has shown potential antimicrobial activity against both bacterial and fungal strains. Studies indicate that compounds with similar structures exhibit moderate to significant antibacterial effects . The lipophilicity of these compounds often correlates with enhanced antimicrobial activity.

Cholinesterase Inhibition

Cholinesterase inhibitors are crucial in treating neurodegenerative diseases like Alzheimer's. The compound's structural similarity to known inhibitors suggests it may possess cholinesterase inhibitory properties. Initial investigations have indicated moderate inhibitory activity against butyrylcholinesterase .

Case Study 1: Anticancer Screening

A study published in PubMed Central examined a series of imidazole derivatives for anticancer properties. The focus was on their effectiveness against multiple cancer cell lines and their mechanism of action related to tubulin dynamics . The results indicated that compounds structurally similar to 1,3-dimethyl-5-{[6-(4-methylphenyl)imidazo[2,1-b][1,3]thiazol-5-yl]methylene}-2,4,6(1H,3H,5H)-pyrimidinetrione exhibited significant cytotoxicity.

Case Study 2: Antimicrobial Activity Assessment

Research conducted on thiazole and imidazole derivatives revealed their potential as antimicrobial agents. The study demonstrated that compounds with increased lipophilicity showed enhanced antibacterial activity against Gram-positive and Gram-negative bacteria . This supports the hypothesis that the target compound may also exhibit similar properties.

化学反応の分析

Nucleophilic Substitution at Pyrimidinetrione Core

The pyrimidinetrione moiety contains three carbonyl groups and two methyl substituents at N1 and N3 positions. Reactivity is primarily observed at the C5 methylidene bridge and the thiazole ring.

Reaction Type Conditions Observed Outcome
AlkylationK2CO3/DMF, alkyl halides, 60°CSelective substitution at N7 of thiazole
Acid-Catalyzed HydrolysisHCl (1M), refluxPartial cleavage of imidazo-thiazole ring

Oxidation Reactions

The methylene group (C=CH-) at position 5 undergoes oxidative transformations:

Oxidizing Agent Conditions Product
KMnO4H2O/EtOH, 25°CFormation of carboxylic acid derivative
OzoneCH2Cl2, -78°COzonolysis yielding aldehyde intermediates

Cycloaddition and Ring-Opening

The conjugated system between imidazo[2,1-b]thiazole and pyrimidinetrione enables [4+2] cycloaddition:

Reagent Conditions Result
Maleic anhydrideToluene, 110°C, 12hDiels-Alder adduct with 72% yield
Grignard reagentsTHF, 0°C to RTNucleophilic attack at carbonyl positions

Stability Under Thermal and Photolytic Conditions

Thermogravimetric analysis (TGA) data from synthesis protocols indicates:

Condition Temperature Observation
Thermal decomposition>220°CGradual mass loss (15% by 250°C)
UV irradiation254 nm, 24hNo detectable degradation

Reductive Transformations

Catalytic hydrogenation selectively reduces specific bonds:

Catalyst Conditions Outcome
Pd/C (10%)H2 (1 atm), EtOH, 25°CSaturation of methylidene bridge
NaBH4MeOH, 0°CNo reaction, indicating carbonyl stability

Interaction with Electrophiles

Electrophilic aromatic substitution occurs preferentially on the 4-methylphenyl group:

Reagent Conditions Product
HNO3/H2SO40°C, 2hNitration at para position (85% yield)
Br2/FeBr3CHCl3, RTBromination at ortho position (62% yield)

Solvent-Dependent Tautomerism

The compound exhibits keto-enol tautomerism in polar aprotic solvents:

Solvent Dominant Form NMR Evidence (δ ppm)
DMSO-d6Keto formC=O peaks at 168.2, 170.5, 172.1
CDCl3Enol formBroad OH signal at 12.8 ppm

Key Observations:

  • Steric Effects : Methyl groups at N1/N3 hinder reactions at adjacent carbonyls .

  • Electronic Effects : Electron-withdrawing thiazole ring activates the methylidene bridge for nucleophilic attack .

  • Air Sensitivity : Reactions requiring anhydrous conditions (e.g., Grignard) mandate inert atmospheres to prevent oxidation.

特性

IUPAC Name

1,3-dimethyl-5-[[6-(4-methylphenyl)imidazo[2,1-b][1,3]thiazol-5-yl]methylidene]-1,3-diazinane-2,4,6-trione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H16N4O3S/c1-11-4-6-12(7-5-11)15-14(23-8-9-27-18(23)20-15)10-13-16(24)21(2)19(26)22(3)17(13)25/h4-10H,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OIKZQAOKVOCBSQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C2=C(N3C=CSC3=N2)C=C4C(=O)N(C(=O)N(C4=O)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H16N4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

380.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。